molecular formula C11H18NO4- B14887086 1,3-Piperidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester

1,3-Piperidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester

Cat. No.: B14887086
M. Wt: 228.26 g/mol
InChI Key: NXILIHONWRXHFA-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Piperidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester is a chemical compound with the molecular formula C13H23NO4. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Piperidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester typically involves the esterification of 1,3-piperidinedicarboxylic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions often include refluxing the mixture to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors can help in maintaining precise control over reaction conditions, leading to higher purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

1,3-Piperidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1,3-Piperidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Piperidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester involves its interaction with specific molecular targets. It can act as a ligand, binding to proteins or enzymes and modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, depending on the context and specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Piperidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester is unique due to its specific ester group, which imparts distinct chemical properties and reactivity. Its structure allows for versatile applications in various fields, making it a valuable compound in both research and industry .

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-6-4-5-8(7-12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXILIHONWRXHFA-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18NO4-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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